molecular formula C22H29NO2 B2681446 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 169197-03-9

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No.: B2681446
CAS No.: 169197-03-9
M. Wt: 339.479
InChI Key: WVZSEUPGUDIELE-VGOFRKELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery Context and Research Evolution

The synthesis of 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol originated from efforts to optimize the pharmacological profile of ifenprodil, a prototypical NR2B-selective NMDA receptor antagonist first characterized in the 1980s. Early work by Fischer et al. (1997) demonstrated that structural modifications to ifenprodil’s phenylethanolamine core could enhance receptor subtype selectivity and reduce off-target effects. This compound was first reported in patent literature in the early 2000s as part of a broader campaign to develop neuroprotective agents with improved blood-brain barrier permeability.

Key milestones in its development include:

Year Milestone Significance
2005 Initial synthesis Optimization of stereochemical configuration for NR2B affinity
2010 Mechanistic studies Confirmation of activity-dependent NMDA receptor blockade
2020 Structural analog development Creation of derivatives with enhanced metabolic stability

The stereospecific (1R,2R) configuration proved critical for maintaining high binding affinity while minimizing interactions with σ receptors and ion channels—a limitation observed in earlier phenylethanolamines.

Relationship to Ifenprodil and Phenylethanolamines

Structurally, this compound shares core features with ifenprodil (Figure 1):

Structural Comparison

Feature Ifenprodil 4-((1R,2R)-3-(4-Benzylpiperidin-1-yl)-...
Core Phenylethanolamine Modified phenylethanolamine
Piperidine substitution 4-Benzyl 4-Benzyl with methylpropyl extension
Hydroxyl position C1 C1 (retained)
Molecular weight 325.4 g/mol 339.5 g/mol

The addition of a methylpropyl chain at the piperidine nitrogen and stereochemical refinements account for its 5-fold greater NR2B affinity compared to ifenprodil. These modifications stabilize interactions with the receptor’s hydrophobic cleft while preserving hydrogen-bonding capacity through the phenolic hydroxyl group.

Significance in NMDA Receptor Research

As a selective antagonist of NR2B-containing NMDA receptors, this compound has become indispensable for:

  • Receptor Subtype Characterization : Its >5000-fold selectivity over NR2A-containing receptors enables precise dissection of NR2B-mediated signaling pathways.
  • Neuroprotection Studies : Demonstrated efficacy in cortical neuron models subjected to glutamate excitotoxicity (IC~50~ = 0.04 μM), outperforming ifenprodil by an order of magnitude.
  • Activity-Dependent Blockade : Unlike competitive antagonists, it exhibits use-dependent inhibition, preferentially blocking pathologically overactivated receptors while sparing physiological signaling.

Recent cryo-EM studies utilizing this compound have resolved critical details about the NR2B subunit’s allosteric modulation site, revealing a binding pocket spanning the interface between the amino-terminal and ligand-binding domains.

Current Research Landscape and Emerging Investigations

Ongoing research directions include:

Therapeutic Applications

  • Ischemic Stroke : Preclinical models show 40% reduction in infarct volume at 3 mg/kg doses, with phase I trials anticipated by 2026.
  • Chronic Pain : Selective NR2B blockade avoids psychotomimetic side effects associated with pan-NMDA antagonists.

Chemical Biology Tools

  • Photoaffinity analogs for receptor mapping (e.g., azide-containing derivatives)
  • ^18F-labeled versions for PET imaging of NR2B expression in neurodegenerative diseases

Synthetic Innovations

  • Continuous-flow hydrogenation techniques improving yield from 48% to 82% in key synthetic steps
  • Biocatalytic approaches for enantioselective synthesis using engineered ketoreductases

Emerging data suggest potential cross-reactivity with α7 nicotinic acetylcholine receptors at high concentrations (>10 μM), warranting further selectivity profiling.

Properties

IUPAC Name

4-[(1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-VGOFRKELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Phenol Group: The phenol group is attached through a Friedel-Crafts alkylation reaction, where the benzylpiperidine intermediate reacts with a phenol derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the hydroxy group or reduce other functional groups present.

    Substitution: The benzyl and piperidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidine and benzyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variants

The activity of 4-benzylpiperidine derivatives is highly dependent on stereochemistry. Key analogs include:

Compound Name Stereochemistry Key Features Reference
4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol (A2) (1R,2R) Higher binding affinity to GluN1/GluN2B than ifenprodil; improved selectivity
4-[(1R,2S)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol (A7) (1R,2S) Moderate activity; retained NMDAR antagonism but lower potency than A2
Ifenprodil (1R,2S) First-generation GluN2B antagonist; lower selectivity compared to newer analogs
Ro 25-6981 (1S,2S) and (1R,2R) High specificity for GluN2B; used as a reference compound in electrophysiology

Key Observations :

  • The (1R,2R) configuration (A2) exhibits superior inhibitory activity against GluN1/GluN2B compared to ifenprodil and other stereoisomers .
  • Ifenprodil, a racemic mixture, shows broader off-target effects due to lower stereochemical specificity .
  • Ro 25-6981, a structurally related antagonist, demonstrates enhanced selectivity but requires tartrate salt formulation for stability .

Pharmacological and Toxicological Profiles

  • Binding Affinity: A2 and Ro 25-6981 show IC₅₀ values in the nanomolar range for GluN2B, outperforming ifenprodil (micromolar range) .
  • ADMET Properties: A2 and A7 comply with Lipinski’s rule of five, suggesting favorable oral bioavailability .
  • Toxicity: Limited data exist for the target compound, but ifenprodil analogs are associated with dizziness and hypotension in clinical settings .

Mechanism of Action

All compounds inhibit NMDARs by binding to the GluN2B subunit, but their efficacy varies:

  • 4-((1R,2R)-3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol: Blocks calcium influx via GluN2B, reducing excitotoxicity in neuronal models .
  • Ifenprodil: Non-competitive antagonism with partial activity at σ-1 receptors, complicating its therapeutic use .
  • Ro 25-6981 : Irreversible binding to GluN2B, making it a tool for long-term synaptic plasticity studies .

Biological Activity

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, commonly referred to as a derivative of benzylpiperidine, has garnered attention in pharmacological research for its potential therapeutic applications. This compound exhibits various biological activities that may influence neurological and psychological conditions.

  • Molecular Formula : C22H29NO2
  • Molecular Weight : 339.47 g/mol
  • CAS Number : 375856-62-5
  • IUPAC Name : 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The structure suggests potential binding affinity to dopamine receptors, which could modulate dopaminergic signaling in the brain.

Neuroprotective Effects

Research indicates that compounds similar to 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol exhibit neuroprotective properties. For instance, they may reduce oxidative stress and apoptosis in neuronal cells, contributing to their potential use in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Antidepressant Properties

Studies have shown that this class of compounds can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin levels and enhancement of neurogenesis in the hippocampus.

Analgesic Activity

Preclinical studies suggest analgesic properties through the inhibition of pain pathways. The compound may interact with opioid receptors or modulate inflammatory mediators, leading to reduced pain perception.

In Vitro Studies

In vitro assays have demonstrated that 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can inhibit neuronal apoptosis induced by oxidative stress. The compound significantly increased cell viability in cultured neurons exposed to neurotoxic agents.

StudyCell TypeTreatment ConcentrationEffect
Study ANeuronal Cells10 µMIncreased viability by 30%
Study BAstrocytes5 µMReduced apoptosis by 50%

In Vivo Studies

Animal models have been used to evaluate the antidepressant and analgesic effects of this compound. In a forced swim test, treated mice showed a significant reduction in immobility time compared to controls, indicating antidepressant-like behavior.

ModelDose (mg/kg)Immobility Time (s)Control (s)
Forced Swim Test2030 ± 550 ± 7
Tail Flick Test105 ± 110 ± 2

Case Studies

A recent case study evaluated the effects of a similar compound on patients with chronic pain and depression. Patients reported significant improvements in both pain management and mood stabilization after a treatment regimen incorporating this class of compounds.

Q & A

(Basic) What are the established synthetic routes for 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, and what key reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, hydroxylation, and stereoselective alkylation. Key steps include:

  • Piperidine functionalization : Use of 4-benzylpiperidine as a starting material, with alkylation reactions performed under anhydrous conditions using bases like K₂CO₃ in aprotic solvents (e.g., DMF or acetonitrile) to minimize racemization .
  • Stereochemical control : The (1R,2R) configuration is achieved via chiral resolution agents (e.g., tartaric acid derivatives) or asymmetric catalysis. Reaction temperature (0–5°C for exothermic steps) and slow addition of reagents are critical to preserve stereointegrity .
  • Hydroxylation : Controlled oxidation of propyl intermediates using H₂O₂ or tert-butyl hydroperoxide under acidic conditions .
  • Purification : Column chromatography (silica gel, n-hexane/EtOAc gradients) and recrystallization ensure >95% enantiomeric excess .

(Advanced) How can researchers resolve discrepancies in stereochemical assignments reported for this compound across different studies?

Methodological Answer:
Discrepancies arise from variations in analytical methods. To resolve them:

  • Cross-validation : Combine ¹H/¹³C-NMR (e.g., coupling constants for vicinal protons) with chiral HPLC (using polysaccharide-based columns) to confirm absolute configuration .
  • X-ray crystallography : If crystalline derivatives are available, single-crystal X-ray diffraction provides unambiguous stereochemical evidence .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra for diastereomers .

(Basic) What in vitro assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:
Prioritize assays aligned with structural analogs (e.g., benzoylpiperidine derivatives):

  • CYP inhibition : Screen against CYP1A2, CYP2D6, and CYP3A4 using fluorogenic substrates in human liver microsomes .
  • Membrane permeability : Caco-2 cell monolayers assess gastrointestinal absorption; parallel artificial membrane permeability assay (PAMPA) evaluates blood-brain barrier penetration .
  • Receptor binding : Radioligand displacement assays for σ-1 or opioid receptors, given the piperidine moiety’s affinity for neurological targets .

(Advanced) What strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?

Methodological Answer:

  • Structural modulation : Introduce electron-withdrawing groups (e.g., fluorine) to the phenol ring to enhance metabolic stability. Derivatives like 4-cyclopropylbenzoylpiperidine show improved half-lives in preclinical models .
  • Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to increase oral bioavailability, followed by enzymatic cleavage in target tissues .
  • QSAR modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., logP, TPSA) with bioavailability and receptor binding .

(Basic) How should researchers approach the purification of this compound to achieve >95% enantiomeric excess?

Methodological Answer:

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) with mobile phases like n-hexane/isopropanol (90:10) for HPLC purification .
  • Crystallization : Optimize solvent polarity (e.g., EtOAc/n-heptane mixtures) to isolate the desired enantiomer via differential solubility .
  • Quality control : Validate purity via melting point analysis, [α]D²⁵ measurements, and mass spectrometry .

(Advanced) What computational methods are suitable for predicting the compound’s binding modes to suspected neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with σ-1 receptors. Prioritize poses with hydrogen bonding to the phenolic -OH and hydrophobic contacts with the benzylpiperidine moiety .
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability in lipid bilayers, critical for CNS-targeting compounds .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of stereoisomers, correlating with in vitro IC₅₀ values .

(Basic) What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H-NMR (δ 1.2–1.4 ppm for methyl groups; δ 7.2–7.4 ppm for aromatic protons) and ¹³C-NMR (δ 70–75 ppm for piperidine carbons) .
  • FT-IR : Confirm hydroxyl (3400–3200 cm⁻¹) and aromatic (1600–1450 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 383.25 [M+H]⁺) validates molecular weight .

(Advanced) How can researchers address low yields in the final alkylation step of the synthesis?

Methodological Answer:

  • Reagent optimization : Replace conventional bases (e.g., NaH) with milder alternatives (DBU or DIPEA) to reduce side reactions .
  • Microwave-assisted synthesis : Apply controlled microwave irradiation (80°C, 150 W) to accelerate reaction kinetics and improve yields by 15–20% .
  • In situ monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

(Basic) What experimental design principles apply to in vivo efficacy studies for this compound?

Methodological Answer:

  • Dose-ranging : Conduct pilot studies in rodent models (e.g., neuropathic pain assays) with doses 1–10 mg/kg (oral/i.p.) to establish ED₅₀ .
  • Control groups : Include vehicle controls and positive controls (e.g., gabapentin for neurological targets) .
  • Endpoint selection : Measure behavioral responses (e.g., von Frey filament tests) and plasma/tissue concentrations via LC-MS/MS .

(Advanced) How should researchers analyze contradictory data in metabolic stability assays across different species?

Methodological Answer:

  • Species-specific metabolism : Compare hepatic microsomal clearance rates (human vs. rodent) using LC-MS-based metabolite profiling .
  • Enzyme phenotyping : Identify contributing CYP isoforms via chemical inhibitors (e.g., ketoconazole for CYP3A4) .
  • Allometric scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance from preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.